

Navigating the Structural Landscape of Piperidinyl Benzonitriles: A Comparative Crystallographic Guide

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Compound of Interest

Compound Name: (S)-4-(Piperidin-3-yl)benzonitrile

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For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount for rational drug design. This guide provides a comparative analysis of the crystallographic data for piperidinyl benzonitrile derivatives, offering insights into their solid-state conformations. While crystallographic data for the specific target molecule, **(S)-4-(Piperidin-3-yl)benzonitrile**, is not publicly available, this guide leverages data from structurally related compounds to infer key structural features and provide a basis for computational modeling and further experimental work.

Comparative Crystallographic Data

To understand the potential solid-state conformation of **(S)-4-(Piperidin-3-yl)benzonitrile**, we can analyze the crystallographic data of a more complex derivative, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. This comparison allows for an objective assessment of the core structural motifs. The data is summarized in the table below.



Parameter	4-[4-(Piperidin-1- yl)piperidin-1- yl]benzonitrile[1][2]	(S)-4-(Piperidin-3- yl)benzonitrile
Chemical Formula	C17H23N3	C12H14N2
Molecular Weight	269.38	186.25
Crystal System	Monoclinic	Data Not Available
Space Group	P21/c	Data Not Available
a (Å)	10.090 (2)	Data Not Available
b (Å)	11.100 (2)	Data Not Available
c (Å)	13.446 (3)	Data Not Available
α (°)	90	Data Not Available
β (°)	100.72 (3)	Data Not Available
y (°)	90	Data Not Available
Volume (ų)	1479.7 (5)	Data Not Available
Z	4	Data Not Available
Temperature (K)	113	Data Not Available
R-factor	0.038	Data Not Available

Key Structural Insights from the Comparator

The crystal structure of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile reveals that both piperidine rings adopt a chair conformation, which is the most energetically favorable conformation for this saturated heterocycle.[1][2] The crystal packing is primarily governed by van der Waals forces and weak C-H···N hydrogen bonds.[1][2] This information suggests that the piperidine ring in **(S)-4-(Piperidin-3-yl)benzonitrile** is also likely to adopt a chair conformation. The orientation of the benzonitrile group relative to the piperidine ring will be a key determinant of its overall shape and potential intermolecular interactions.

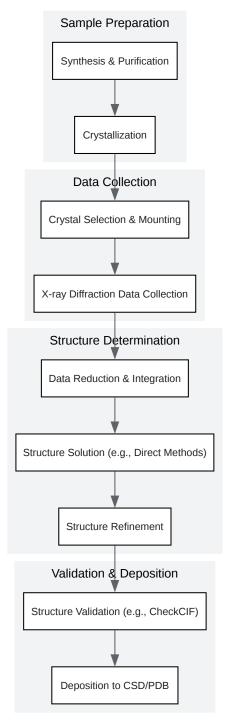


Experimental Workflow for X-ray Crystallography

The determination of a crystal structure by X-ray diffraction follows a well-defined workflow, from crystal preparation to structure validation. This process is visualized in the diagram below.



General Workflow for Single-Crystal X-ray Diffraction



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Caption: A diagram illustrating the general experimental workflow for single-crystal X-ray crystallography.

Experimental Protocols

The following is a generalized experimental protocol for single-crystal X-ray diffraction, based on the methods reported for 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.[1][2]

- 1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For the comparator compound, single crystals were obtained from a methanol solution over a period of 5 days.[1]
- 2. Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen (e.g., at 113 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo K α radiation, λ = 0.71073 Å).[1][2]
- 3. Structure Solution and Refinement: The collected diffraction data are integrated and corrected for various factors to yield a set of structure factors. The initial crystal structure is typically solved using direct methods. The structural model is then refined by full-matrix least-squares on F², which minimizes the differences between the observed and calculated structure factors.[1] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Conclusion

While the crystal structure of **(S)-4-(Piperidin-3-yl)benzonitrile** remains to be determined, analysis of the structurally related compound 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile provides valuable insights. It is anticipated that the piperidine ring will adopt a chair conformation. The detailed experimental protocols and workflow provided in this guide offer a clear roadmap for researchers seeking to determine the crystal structure of this and other novel compounds. The elucidation of the precise solid-state structure will be invaluable for understanding its structure-activity relationships and for guiding the design of future drug candidates.



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